1-[(6-hydroxy-7-methyl-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxamide
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Overview
Description
1-[(6-hydroxy-7-methyl-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxamide is a synthetic compound that belongs to the class of coumarin derivatives. Coumarins are a group of naturally occurring and synthetic compounds known for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties . This particular compound features a piperidine ring attached to a coumarin moiety, which may contribute to its unique chemical and biological properties.
Scientific Research Applications
1-[(6-hydroxy-7-methyl-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Studied for its potential use as an anticoagulant and anti-inflammatory agent.
Industry: Used in the development of new materials and as a fluorescent probe in various applications.
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as piperidine derivatives, have been found to interact with a wide range of biological targets .
Mode of Action
It’s known that the compound’s interaction with its targets can lead to various biochemical changes, which can result in therapeutic effects .
Biochemical Pathways
It’s known that similar compounds can affect a variety of biochemical pathways, leading to downstream effects .
Pharmacokinetics
The compound’s physical properties, such as its melting point and boiling point , can influence its bioavailability.
Result of Action
It’s known that similar compounds can have a variety of effects at the molecular and cellular level .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-[(6-Hydroxy-7-methyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxamide. For instance, the compound’s solubility in ethanol suggests that it may be more effective in environments where ethanol is present.
Future Directions
The future directions for research on “1-[(6-Hydroxy-7-methyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxamide” and similar compounds could include further investigation of their biological properties and potential applications in medicine . This could involve the development of new synthesis methods, the exploration of their mechanism of action, and the evaluation of their safety and efficacy in preclinical and clinical studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(6-hydroxy-7-methyl-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxamide typically involves the following steps:
Formation of the Coumarin Core: The coumarin core can be synthesized using the Pechmann condensation reaction, which involves the condensation of phenols with β-ketoesters in the presence of acid catalysts.
Attachment of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction, where the coumarin derivative reacts with a piperidine derivative under basic conditions.
Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the piperidine-coumarin intermediate with an appropriate amine or amide reagent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-[(6-hydroxy-7-methyl-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the coumarin ring can be oxidized to form a ketone or aldehyde derivative.
Reduction: The carbonyl group in the coumarin moiety can be reduced to form a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common nucleophiles include amines, alcohols, and thiols.
Major Products
Oxidation: Formation of ketone or aldehyde derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted piperidine derivatives.
Comparison with Similar Compounds
Similar Compounds
7-hydroxy-4-methylcoumarin: A coumarin derivative with similar biological activities.
4-methyl-2-oxo-2H-chromen-7-yl benzenesulfonate: Another coumarin derivative with potential antimicrobial properties.
Uniqueness
1-[(6-hydroxy-7-methyl-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxamide is unique due to the presence of the piperidine ring and carboxamide group, which may enhance its biological activity and specificity compared to other coumarin derivatives .
Properties
IUPAC Name |
1-[(6-hydroxy-7-methyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c1-10-6-15-13(8-14(10)20)12(7-16(21)23-15)9-19-4-2-11(3-5-19)17(18)22/h6-8,11,20H,2-5,9H2,1H3,(H2,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNTXWGWUEXSHGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1O)C(=CC(=O)O2)CN3CCC(CC3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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